molecular formula C4H4N2OS B12493989 2-Sulfanylidene-3,5-dihydropyrimidin-4-one

2-Sulfanylidene-3,5-dihydropyrimidin-4-one

Cat. No.: B12493989
M. Wt: 128.15 g/mol
InChI Key: WVEPMFMDHQBYNO-UHFFFAOYSA-N
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Description

2-Sulfanylidene-3,5-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a pyrimidine ring with a sulfur atom at the 2-position and a carbonyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylidene-3,5-dihydropyrimidin-4-one typically involves the Biginelli reaction, a one-pot three-component condensation reaction. This reaction combines an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction can be catalyzed by various catalysts, including Lewis acids, Brønsted acids, and ionic liquids .

Industrial Production Methods: In industrial settings, the Biginelli reaction is optimized for higher yields and purity. Catalysts such as heteropoly acids and task-specific ionic liquids are often used to enhance the reaction efficiency. The reaction is typically carried out under solvent-free conditions to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanylidene-3,5-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted pyrimidinones .

Scientific Research Applications

2-Sulfanylidene-3,5-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound exhibits various biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: It is used in the development of pharmaceuticals, particularly as calcium channel blockers and antihypertensive agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-3,5-dihydropyrimidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as calcium channels and kinases.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

2-Sulfanylidene-3,5-dihydropyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C4H4N2OS

Molecular Weight

128.15 g/mol

IUPAC Name

2-sulfanylidene-5H-pyrimidin-4-one

InChI

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h2H,1H2,(H,6,7,8)

InChI Key

WVEPMFMDHQBYNO-UHFFFAOYSA-N

Canonical SMILES

C1C=NC(=S)NC1=O

Origin of Product

United States

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